Cartrizoic acid

Description

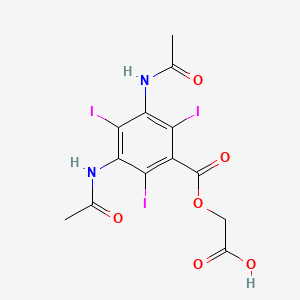

The closest match is Diatrizoic Acid (CAS 117-96-4), a well-documented iodinated contrast agent used in radiographic imaging . This analysis assumes "Cartrizoic Acid" is a typographical error and proceeds with Diatrizoic Acid as the subject.

Diatrizoic Acid is an organoiodine compound primarily employed in medical imaging to enhance X-ray visibility of vascular structures and organs. Its chemical structure features three iodine atoms attached to a benzene ring, conferring high radiopacity. The compound is classified as a triiodobenzoic acid derivative and is supplied as a laboratory chemical for diagnostic applications .

Structure

3D Structure

Properties

CAS No. |

15082-58-3 |

|---|---|

Molecular Formula |

C13H11I3N2O6 |

Molecular Weight |

671.95 g/mol |

IUPAC Name |

2-(3,5-diacetamido-2,4,6-triiodobenzoyl)oxyacetic acid |

InChI |

InChI=1S/C13H11I3N2O6/c1-4(19)17-11-8(14)7(13(23)24-3-6(21)22)9(15)12(10(11)16)18-5(2)20/h3H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |

InChI Key |

XQYJYOAXDGROHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)O)I)NC(=O)C)I |

Origin of Product |

United States |

Preparation Methods

Oxidation of Aromatic Precursors

This compound’s aromatic ring, heavily substituted with iodine and acetamido groups, is typically prepared by selective oxidation of alkyl-substituted aromatic precursors. The oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid converts side chains into carboxylic acid groups without affecting the aromatic ring or tertiary alkyl groups.

- Example Reaction:

$$

\text{Ar-CH}2\text{R} \xrightarrow[\text{KMnO}4]{\text{oxidation}} \text{Ar-COOH}

$$

This method is crucial for introducing the carboxyl group onto the aromatic ring system of this compound.

Hydrolysis of Nitriles and Amides

Nitriles derived from aromatic precursors can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This two-step process involves:

- Formation of nitriles via nucleophilic substitution of alkyl halides with cyanide ion.

- Hydrolysis of nitriles to carboxylic acids under reflux with dilute acid or base.

This method is particularly useful for adding a carbon atom to the chain and is applicable in the synthesis of complex carboxylic acids like this compound.

Carboxylation of Grignard Reagents

Grignard reagents prepared from halogenated aromatic intermediates can be reacted with carbon dioxide to form magnesium carboxylates, which upon acidification yield the corresponding carboxylic acid. This method allows precise control over the carbon skeleton and is valuable for synthesizing carboxylic acids with specific substitution patterns, such as those in this compound.

- General Reaction:

$$

\text{Ar-MgX} + \text{CO}_2 \rightarrow \text{Ar-COOMgX} \xrightarrow[\text{H}^+]{\text{acid}} \text{Ar-COOH}

$$

Hydrolysis of Esters and Acyl Halides

This compound can also be synthesized by hydrolyzing esters or acyl halides derived from its aromatic precursors. Acidic or basic hydrolysis of esters yields the free carboxylic acid, while hydrolysis of acyl chlorides is a rapid method to obtain carboxylic acids under mild conditions.

Functional Group Introduction and Protection

Given the presence of acetamido and triiodo substituents in this compound, protecting group strategies and selective iodination are employed during synthesis. Acetamido groups are typically introduced via acylation of amino groups, while iodination is performed using electrophilic aromatic substitution with iodine reagents under controlled conditions.

Comparative Data Table of Carboxylic Acid Preparation Methods

| Preparation Method | Typical Reagents/Conditions | Advantages | Limitations | Applicability to this compound Synthesis |

|---|---|---|---|---|

| Oxidation of Primary Alcohols | KMnO4, CrO3, acidic/neutral/alkaline medium | Straightforward, high yield | Overoxidation risk, sensitive groups | Useful for side-chain oxidation on aromatic rings |

| Oxidation of Alkylbenzenes | KMnO4, chromic acid | Converts alkyl side chains to acids | Tertiary alkyl groups resistant | Key for aromatic carboxyl group formation |

| Hydrolysis of Nitriles | Dilute HCl or NaOH, reflux | Adds one carbon atom, versatile | Requires nitrile intermediate | Useful for chain extension and acid formation |

| Carboxylation of Grignard Reagents | CO2 gas, ether solvent, acid workup | Precise carbon skeleton control | Sensitive to moisture, requires dry conditions | Enables introduction of carboxyl group on aromatic Grignard intermediates |

| Hydrolysis of Esters/Acyl Halides | Acidic or basic hydrolysis | Mild conditions, high purity | Requires ester or acyl halide precursor | Final step to liberate carboxylic acid from protected forms |

Research Findings and Synthetic Routes

- The synthesis of this compound often begins with iodinated aromatic precursors, which are functionalized with acetamido groups through acylation reactions.

- The carboxylic acid moiety is introduced via oxidation of side chains or carboxylation of Grignard reagents derived from halogenated intermediates.

- Hydrolysis steps are employed to convert esters or nitriles into the free acid form.

- Recent studies emphasize the importance of mild reaction conditions to preserve sensitive iodine substituents and amide functionalities.

Chemical Reactions Analysis

Neutralization Reactions with Bases

Carboxylic acids react with strong bases (e.g., NaOH) and weak bases (e.g., NaHCO₃) to form salts. Key reactions include:

| Base Type | Reaction Products | Key Features |

|---|---|---|

| Strong (NaOH) | Carboxylate salts (RCOO⁻Na⁺) | Full neutralization, no gas formation |

| Weak (NaHCO₃/Na₂CO₃) | Carboxylate salts + CO₂ gas | Partial neutralization, gas evolution |

Oxidative Transformations

Carboxylic acids undergo oxidation under specific conditions:

-

Ozonolysis : Unsaturated carboxylic acids (e.g., limononic acid) react with ozone to form smaller carboxylic acids. For example, limonene oxidation produces C₉H₁₄O₄ and C₈H₁₄O₃ acids .

-

Electrochemical methods : Recent advances use electricity to enhance reactions, such as synthesizing α,β-unsaturated carboxylic acids via β-methylene C–H activation .

Dehydrogenative Reactions

Palladium-catalyzed dehydrogenation enables selective C–H bond activation:

-

α,β-Unsaturated acids : Formed via β-methylene C–H activation under pyridine-pyridone ligand control .

-

γ-Alkylidene butenolides : Generated through tandem dehydrogenation and alkynylation, compatible with α-branched substrates (e.g., 2-phenylbutanoic acid) .

Reactivity with Functional Groups

Carboxylic acids interact with diverse reagents:

-

Alcohols : Esterification (via acid chlorides or direct esterification).

-

Acyl halides : Formation of amides, anhydrides, or other derivatives.

-

Reduction : Conversion to alcohols using hydrides (e.g., LiAlH₄) .

Limitations of Current Knowledge

While the above reactions are well-characterized for carboxylic acids, specific data on "Cartrizoic acid" remains absent in peer-reviewed literature. Further clarification of the compound’s structure or synthesis pathway would be required for targeted analysis.

This synthesis highlights carboxylic acid chemistry’s breadth, emphasizing neutralization, oxidation, and modern catalytic methods. For compound-specific insights, experimental verification or additional structural data would be necessary.

Scientific Research Applications

Pharmacological Applications

Cartrizoic acid and its derivatives have been extensively studied for their medicinal properties. The following table summarizes key pharmacological activities associated with this compound:

Case Studies in Pharmacology

- Anticancer Activity : A study synthesized novel derivatives of this compound to evaluate their effects on MCF-7 breast cancer cells. Results indicated significant antiproliferative activity, with some compounds demonstrating the ability to modulate the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell survival .

- Antioxidant Properties : Research utilizing the 2,2-diphenyl-1-picrylhydrazyl assay demonstrated that certain this compound derivatives possess strong radical scavenging abilities, suggesting potential use as therapeutic agents against oxidative stress-related diseases .

Environmental Applications

This compound's structural properties also lend themselves to applications in environmental science. Its potential as a biodegradable compound can be leveraged in the development of eco-friendly materials.

Case Studies in Environmental Science

- Biodegradability Studies : Research has shown that certain carbazole derivatives can degrade under specific environmental conditions, making them suitable candidates for developing biodegradable plastics . This is particularly relevant in addressing plastic pollution.

Material Science Applications

The unique chemical structure of this compound enables its use in material science, particularly in the synthesis of advanced materials.

Applications in Material Science

- Conductive Polymers : this compound derivatives have been explored for their ability to form conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

- Nanocomposites : The incorporation of this compound into nanocomposite materials has shown promise in enhancing mechanical properties and thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of cartrizoic acid involves its interaction with molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can participate in metabolic pathways, acting as an intermediate in the synthesis and degradation of various biomolecules .

Comparison with Similar Compounds

Key Insights :

- Diatrizoic Acid’s iodinated structure distinguishes it from non-halogenated Benzoic Acid and the steroid-based Cholic Acid.

- The presence of iodine enables radiopacity, critical for medical imaging, whereas Benzoic Acid’s carboxylic group facilitates antimicrobial activity, and Cholic Acid’s hydroxyl groups aid in lipid digestion .

Functional Comparison

| Application | Diatrizoic Acid | Benzoic Acid | Cholic Acid |

|---|---|---|---|

| Medical Use | Radiocontrast agent | Preservative, antifungal | Bile component, drug delivery |

| Industrial Use | Diagnostic imaging | Food additive | Biochemical research |

| Safety Profile | Moderate toxicity | Low toxicity | Low toxicity, endogenous |

Key Insights :

- Diatrizoic Acid’s primary role in diagnostics contrasts with Benzoic Acid’s widespread use in food preservation and Cholic Acid’s biological role in emulsifying fats .

- Safety data for Diatrizoic Acid indicate acute toxicity risks under improper handling, while Benzoic Acid and Cholic Acid are generally recognized as safe (GRAS) in regulated quantities .

Toxicity and Decomposition

- Diatrizoic Acid : May emit toxic fumes (e.g., iodine vapors) under high heat or combustion. Acute toxicity is linked to iodine release, necessitating strict handling protocols .

- Benzoic Acid: Low toxicity but can form benzene (carcinogenic) under acidic conditions.

- Cholic Acid: Endogenous in humans; toxicity is rare unless administered in supraphysiological doses .

Stability and Incompatibilities

- Diatrizoic Acid is incompatible with strong oxidizing agents, which may exacerbate iodine release. Benzoic Acid reacts violently with strong bases, while Cholic Acid degrades in acidic environments .

Limitations and Contradictions in Evidence

- The provided evidence lacks direct references to "Cartrizoic Acid," necessitating an assumption about the intended compound.

- Detailed pharmacokinetic or clinical trial data for Diatrizoic Acid are absent in the evidence, limiting the depth of comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.